5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system with nitrogen and exhibits interesting chemical behavior due to its structural configuration.
Vorbereitungsmethoden
The synthesis of 5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Analyse Chemischer Reaktionen
5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions
Wissenschaftliche Forschungsanwendungen
5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials and as a precursor in various industrial processes
Wirkmechanismus
The mechanism of action of 5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, influencing their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole include other azaindeno[2,1-b]fluorene derivatives. These compounds share a similar fused ring system but differ in their substituents, leading to variations in their chemical behavior and applications.
Eigenschaften
Molekularformel |
C27H21N |
---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
7,7-dimethyl-5-phenylindeno[2,1-b]carbazole |
InChI |
InChI=1S/C27H21N/c1-27(2)23-14-8-6-12-19(23)21-16-22-20-13-7-9-15-25(20)28(26(22)17-24(21)27)18-10-4-3-5-11-18/h3-17H,1-2H3 |
InChI-Schlüssel |
YYZSSUIMUOXEDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5N4C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.